2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups such as a 4-fluorobenzylthio group, a phenyl group, and a p-tolyl group. These substitutions confer specific chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine ring system.
Introduction of the 4-Fluorobenzylthio Group: This can be achieved through a nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with a thiol group attached to the pyrrolo[3,2-d]pyrimidine core.
Addition of the Phenyl and p-Tolyl Groups: These groups are typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new treatments for diseases such as cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, catalysts, or chemical processes. Its unique chemical properties can be harnessed to improve the efficiency and sustainability of industrial applications.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it interacts with a receptor, it may mimic or block the natural ligand, modulating the receptor’s signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substitutions, which confer distinct chemical and biological properties. The presence of the 4-fluorobenzylthio group, in particular, may enhance its binding affinity to certain biological targets or improve its stability under physiological conditions compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3OS/c1-17-7-13-21(14-8-17)30-25(31)24-23(22(15-28-24)19-5-3-2-4-6-19)29-26(30)32-16-18-9-11-20(27)12-10-18/h2-15,28H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVUKRQFTYIHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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